![molecular formula C8H6ClN3O B175124 N-(5-chloropyridin-2-yl)-2-cyanoacetamide CAS No. 157141-56-5](/img/structure/B175124.png)
N-(5-chloropyridin-2-yl)-2-cyanoacetamide
Overview
Description
N-(5-chloropyridin-2-yl)-2-cyanoacetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanoacetamide group attached to a chloropyridine ring
Mechanism of Action
Target of Action
N-(5-chloropyridin-2-yl)-2-cyanoacetamide, also known as Betrixaban , primarily targets Factor Xa . Factor Xa is a crucial enzyme in the blood coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
Betrixaban acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa . By preventing thrombin generation, it indirectly affects platelet aggregation .
Biochemical Pathways
The inhibition of Factor Xa by Betrixaban disrupts the blood coagulation cascade, preventing the formation of thrombin and, consequently, fibrin clots . This action can be particularly beneficial in conditions where there is a risk of thromboembolism .
Result of Action
The primary result of Betrixaban’s action is the prevention of thrombin generation, which leads to a reduction in fibrin clot formation . This can help prevent venous thromboembolism (VTE), including deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 5-chloro-2-aminopyridine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloropyridin-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(5-chloropyridin-2-yl)-2-cyanoacetamide features a chlorinated pyridine ring attached to a cyanoacetamide moiety. Its molecular formula is with a molecular weight of 195.60 g/mol. The presence of the cyano group and the chlorinated pyridine ring is critical for its reactivity and biological activity.
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Formation of pyridine oxides.
- Reduction : Conversion of the cyano group to an amine group.
- Substitution : Replacement of the chlorine atom with other functional groups through nucleophilic substitution reactions.
These reactions enable the development of new compounds with tailored properties for specific applications.
Biology
The compound has been studied for its potential biological activities , particularly:
- Anticancer Properties : Research indicates that derivatives of cyanoacetamide can inhibit Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), leading to apoptosis in cancer cells. For instance, one study reported an IC50 value of 27 nM against TAK1, demonstrating potent inhibitory activity.
- Antimicrobial Activity : Various studies have screened this compound derivatives against common pathogens. Results indicate significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate targeting specific biological pathways. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases. Notably, it has been associated with the development of anticoagulant drugs such as Betrixaban, which targets Factor Xa to prevent thrombin generation and fibrin clot formation.
Industry
Within industrial applications, this compound is utilized in the production of specialty chemicals and materials. It plays a role in synthesizing dyes, pigments, and other functional materials due to its versatile reactivity.
Anticancer Activity
A study focused on imidazopyridine derivatives containing cyanoacetamide moieties revealed their ability to induce apoptosis in TNFα-stimulated breast cancer cells by inhibiting TAK1 signaling pathways. This research highlights the potential for developing targeted therapies using these compounds.
Antimicrobial Efficacy
Recent investigations into newly synthesized chloroacetamides demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Structural modifications were found to enhance antimicrobial activity and selectivity.
Summary of Biological Activities
Compound Name | Target | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | TAK1 | 27 | Anticancer |
N-(4-chlorophenyl)-2-cyanoacetamide | Staphylococcus aureus | 15 | Antibacterial |
N-(3-bromophenyl)-2-cyanoacetamide | Escherichia coli | 50 | Antibacterial |
Comparison with Similar Compounds
- N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
- N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide
Comparison: N-(5-chloropyridin-2-yl)-2-cyanoacetamide is unique due to its specific combination of a cyanoacetamide group and a chloropyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in the design of new molecules with tailored properties.
Biological Activity
N-(5-chloropyridin-2-yl)-2-cyanoacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a chlorinated pyridine ring attached to a cyanoacetamide moiety. The presence of these functional groups is critical for its biological activity, influencing its interaction with various biological targets.
Research indicates that compounds containing a cyanoacetamide moiety can act as reversible covalent inhibitors of key enzymes involved in cancer cell survival, specifically targeting the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) pathway. TAK1 plays a crucial role in regulating cell survival and apoptosis, making it an attractive target for cancer therapies .
Anticancer Activity
- Inhibition of TAK1 : Studies have shown that derivatives of cyanoacetamide can effectively inhibit TAK1, leading to apoptosis in cancer cells. For instance, a derivative exhibited an IC50 value of 27 nM against TAK1, indicating potent inhibitory activity .
- Case Study : In vivo studies demonstrated that the inhibition of TAK1 resulted in reduced tumor growth in models of pancreatic and breast cancers. The mechanism involves shifting the signaling from pro-survival pathways to apoptotic pathways .
Antimicrobial Activity
This compound and its derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Testing : A study screened various chloroacetamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogenated phenyl rings demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis revealed that the position and type of substituents on the phenyl ring significantly affected antimicrobial potency. Compounds that adhered to Lipinski’s rule of five exhibited better biological activity, suggesting favorable pharmacokinetic properties .
Table 1: Summary of Biological Activities
Compound Name | Target | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | TAK1 | 27 | Anticancer |
N-(4-chlorophenyl)-2-cyanoacetamide | Staphylococcus aureus | 15 | Antibacterial |
N-(3-bromophenyl)-2-cyanoacetamide | Escherichia coli | 50 | Antibacterial |
Case Studies
- TAK1 Inhibition : In a study focused on imidazopyridine derivatives containing cyanoacrylamide moieties, researchers found that these compounds could induce apoptosis in TNFα-stimulated breast cancer cells by inhibiting TAK1 signaling pathways. The study highlighted the potential for developing targeted therapies using these compounds .
- Antimicrobial Efficacy : A recent investigation into newly synthesized chloroacetamides revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity and selectivity .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCRQBKUTUWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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